Cas no 2228294-90-2 ((2-fluoro-6-methoxyphenyl)methanesulfonamide)

(2-Fluoro-6-methoxyphenyl)methanesulfonamide is a fluorinated aromatic sulfonamide derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a methoxy group and a fluorine substituent on the phenyl ring, which may enhance metabolic stability and binding affinity in drug design. The sulfonamide moiety offers versatility as a pharmacophore, often contributing to biological activity. This compound is useful as an intermediate in synthesizing more complex molecules, particularly those targeting enzyme inhibition or receptor modulation. Its well-defined chemical properties and purity make it suitable for exploratory studies in drug discovery and development. Proper handling and storage are recommended to maintain stability.
(2-fluoro-6-methoxyphenyl)methanesulfonamide structure
2228294-90-2 structure
Product Name:(2-fluoro-6-methoxyphenyl)methanesulfonamide
CAS No:2228294-90-2
MF:C8H10FNO3S
MW:219.23330450058
CID:6042595
PubChem ID:165857953
Update Time:2025-05-21

(2-fluoro-6-methoxyphenyl)methanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • (2-fluoro-6-methoxyphenyl)methanesulfonamide
    • EN300-1988355
    • 2228294-90-2
    • Inchi: 1S/C8H10FNO3S/c1-13-8-4-2-3-7(9)6(8)5-14(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12)
    • InChI Key: SQNKZCWXDKFWBK-UHFFFAOYSA-N
    • SMILES: S(CC1C(=CC=CC=1OC)F)(N)(=O)=O

Computed Properties

  • Exact Mass: 219.03654252g/mol
  • Monoisotopic Mass: 219.03654252g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 77.8Ų

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Additional information on (2-fluoro-6-methoxyphenyl)methanesulfonamide

Chemical Compound CAS No. 2228294-90-2: (2-Fluoro-6-Methoxyphenyl)Methanesulfonamide

The chemical compound with CAS number 2228294-90-2, commonly referred to as (2-fluoro-6-methoxyphenyl)methanesulfonamide, is a highly specialized organic compound with significant applications in various fields, particularly in pharmaceutical research and material science. This compound is characterized by its unique structure, which combines a methanesulfonamide group with a substituted phenyl ring. The phenyl ring is further substituted with a fluoro group at the 2-position and a methoxy group at the 6-position, contributing to its distinct chemical properties and reactivity.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of (2-fluoro-6-methoxyphenyl)methanesulfonamide through various methodologies. One notable approach involves the nucleophilic substitution of an appropriate aryl halide with methanesulfonamide under specific reaction conditions. This method has been optimized to achieve high yields and excellent purity, making it suitable for large-scale production in industrial settings. Additionally, researchers have explored the use of microwave-assisted synthesis to accelerate the reaction process, further enhancing the feasibility of this compound's production.

The structure of (2-fluoro-6-methoxyphenyl)methanesulfonamide plays a pivotal role in its chemical behavior. The methanesulfonamide group is known for its strong electron-withdrawing properties, which significantly influence the electronic characteristics of the molecule. This feature makes the compound highly reactive in certain chemical transformations, such as nucleophilic aromatic substitution reactions. The fluoro and methoxy substituents on the phenyl ring further modulate the electronic environment, creating a versatile platform for functionalization in various applications.

In the realm of pharmaceutical research, (2-fluoro-6-methoxyphenyl)methanesulfonamide has garnered considerable attention as a potential lead compound for drug development. Its unique structure allows for interactions with specific biological targets, such as enzymes and receptors, making it a promising candidate for therapeutic agents. Recent studies have explored its potential as an inhibitor of certain kinases involved in cancer progression, highlighting its role in anticancer drug discovery.

Beyond pharmaceutical applications, this compound has also found utility in material science as an intermediate in the synthesis of advanced materials. Its ability to undergo precise chemical transformations enables the creation of tailored materials with specific properties, such as enhanced mechanical strength or thermal stability. Researchers have demonstrated its use in the synthesis of novel polymers and nanomaterials, underscoring its versatility across diverse scientific domains.

From an environmental perspective, understanding the degradation pathways and ecological impact of (2-fluoro-6-methoxyphenyl)methanesulfonamide is crucial for ensuring sustainable practices. Recent investigations have focused on its biodegradation under aerobic and anaerobic conditions, revealing that it undergoes microbial transformation into less complex compounds. These findings are essential for assessing its environmental fate and developing strategies to minimize ecological risks associated with its use.

In conclusion, (2-fluoro-6-methoxyphenyl)methanesulfonamide (CAS No. 2228294-90-2) stands out as a multifaceted compound with extensive applications across various scientific disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and application-oriented research, positions it as a key player in modern chemical innovation. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to both academic research and industrial development.

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